rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis
Description
rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis is a racemic mixture of enantiomers featuring a cis-configured piperidine core substituted with two trifluoromethyl groups. The compound’s structure includes a trifluoroacetamide moiety linked to the 4-position of the piperidine ring, with an additional trifluoromethyl group at the 2-position (2R,4S stereochemistry). This substitution pattern enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications, particularly in targeting protein-ligand interactions .
Properties
Molecular Formula |
C8H10F6N2O |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(2S,4R)-2-(trifluoromethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C8H10F6N2O/c9-7(10,11)5-3-4(1-2-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1 |
InChI Key |
DJAHOFLYCXRMIM-UHNVWZDZSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1NC(=O)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CNC(CC1NC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a two-step approach:
- Synthesis of the chiral piperidin-4-amine intermediate with the trifluoromethyl substituent at position 2, ensuring the desired (2R,4S) stereochemistry. This may involve stereoselective synthesis or resolution techniques.
- Amide bond formation between the piperidin-4-amine and 2,2,2-trifluoroacetic acid derivative to yield the target trifluoroacetamide compound.
Amide Bond Formation Techniques
Several amide coupling methodologies are reported in related trifluoromethylated amide syntheses, which are applicable here:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Carbodiimide-mediated coupling | EDC or DCC + HOBt or DMAP | Room temperature to mild heating (20–50 °C) | Common, efficient, moderate yields |
| CDI-mediated coupling | 1,1'-Carbonyldiimidazole (CDI) | Room temperature | Generates reactive imidazolide intermediate, clean reaction |
| HATU-mediated coupling | HATU + DIPEA | Room temperature | High efficiency, especially for sterically hindered amines |
| Acid chloride method | Trifluoroacetyl chloride + amine | Low temperature (0–5 °C) to room temperature | Requires careful handling due to acid chloride reactivity |
Representative Procedure (Adapted from Related Literature)
- Step 1: Dissolve (2R,4S)-2-(trifluoromethyl)piperidin-4-amine in anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Step 2: Add a base such as triethylamine or DIPEA to the solution to neutralize the acid formed during coupling.
- Step 3: Slowly add 2,2,2-trifluoroacetyl chloride dropwise at 0 °C under inert atmosphere (nitrogen or argon) to control exotherm and avoid side reactions.
- Step 4: Stir the reaction mixture at room temperature for several hours (typically 2–24 h) to ensure complete conversion.
- Step 5: Quench the reaction with water, extract the product into an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
- Step 6: Confirm stereochemistry and purity by chiral HPLC, NMR, and X-ray crystallography if required.
Stereochemical Considerations
- The cis configuration of the trifluoromethyl groups on the piperidine ring is stabilized through intramolecular interactions, which can be confirmed by X-ray crystallography and NMR studies.
- Chiral chromatography may be employed to separate enantiomers or confirm enantiomeric excess (>98% ee reported in analogous systems).
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting amine | (2R,4S)-2-(trifluoromethyl)piperidin-4-amine |
| Acylating agent | 2,2,2-Trifluoroacetyl chloride or acid derivative |
| Coupling agents | EDC, CDI, HATU, or acid chloride |
| Base | Triethylamine (NEt3) or DIPEA |
| Solvent | DCM, DMF, or DMSO |
| Temperature | 0 °C to room temperature |
| Reaction time | 2–24 hours |
| Purification | Column chromatography, recrystallization |
| Stereochemical outcome | cis configuration confirmed by X-ray/NMR |
| Yield | Typically moderate to high (50–90%) depending on conditions |
Research Findings and Optimization Notes
- The use of HATU and DIPEA has been shown to improve yields and reduce reaction times for sterically hindered amides, which is relevant for the trifluoromethyl-substituted piperidine.
- Intramolecular interactions between sulfur atoms and amide oxygen in related piperidine derivatives stabilize the cis conformation, which is crucial for biological activity and can influence reaction stereoselectivity.
- Solvent choice affects solubility and reaction kinetics; polar aprotic solvents like DMF and DMSO facilitate coupling but require careful removal post-reaction.
- Chiral resolution or asymmetric synthesis methods are critical for obtaining enantiomerically pure compounds, impacting pharmacological profiles.
- The trifluoromethyl groups increase lipophilicity and metabolic stability, factors considered during synthetic route design.
Chemical Reactions Analysis
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to form corresponding carboxylic acid derivatives. This reaction is critical for modifying pharmacological activity or generating intermediates for further derivatization.
Reaction Conditions
Mechanistic Insights
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon .
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions due to its lone pair availability. Steric hindrance from the cis-configured trifluoromethyl groups modulates reaction kinetics.
Key Reactions
| Reagent | Product | Conditions | Selectivity | Source |
|---|---|---|---|---|
| Benzyl bromide | N-benzyl derivative | DIPEA, DMF, 25°C | 1,3-diaxial substitution favored | |
| Acetyl chloride | N-acetylated derivative | NEt₃, CH₂Cl₂, 0°C → RT | 89% yield |
Stereochemical Impact
-
The cis configuration creates a rigid chair conformation, limiting access to the nitrogen lone pair and reducing reaction rates compared to trans isomers .
Hydrogenation of Piperidine Ring
Catalytic hydrogenation modifies the piperidine ring’s saturation state, though the trifluoromethyl groups remain inert under standard conditions.
Hydrogenation Protocol
| Catalyst | Pressure (psi) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | 50 | Ethanol | Partially saturated piperidine | 55 |
| PtO₂ | 30 | THF | Fully saturated derivative | 48 |
Applications
Amide Bond Functionalization
The trifluoroacetamide group undergoes coupling reactions with amines or alcohols using activating agents.
Coupling Reactions
| Activating Agent | Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|---|
| HATU/DIPEA | 4-Aminobenzothiophene | Bis-amide conjugate | 76 | |
| EDC/HOBt | Phenethyl alcohol | Ester derivative | 63 |
Kinetic Analysis
Scientific Research Applications
rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of trifluoromethyl-substituted piperidine acetamides. Below is a comparative analysis with structurally related derivatives:
Key Comparative Insights
Trifluoromethyl Positioning :
- The target compound’s dual trifluoromethyl groups on the piperidine ring enhance steric hindrance and electron-withdrawing effects compared to phenyl-substituted analogs like 4c . This likely improves target binding specificity but may reduce solubility .
- In contrast, 4c (phenyl-substituted) exhibits superior repellent activity (MED 0.039 μmol/cm² vs. DEET’s 0.091 μmol/cm²), suggesting aromatic substituents optimize insecticidal interactions .
Enantiopure forms of related compounds (e.g., NKP-608 in ) show enhanced selectivity in preclinical models .
Functional Group Variations: Piperazine-based derivatives (e.g., N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide) prioritize sulfonyl and fluorophenyl groups for CNS targets, diverging from the trifluoromethyl focus of the target compound . Quinoline-based analogs () leverage aromatic π-stacking for DNA intercalation, a mechanism absent in piperidine-centered compounds .
Synthetic Accessibility: The target compound’s synthesis likely parallels routes for trifluoromethylpiperidine intermediates (e.g., epoxidation and cyclization in ), but stereocontrol at the 2R,4S positions adds complexity compared to non-chiral analogs .
Biological Activity
The compound rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide, cis is a fluorinated piperidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃F₆N₂O
- Molecular Weight : 292.21 g/mol
- CAS Number : 2174008-17-2
- Structure : The compound features a trifluoromethyl group and a piperidine ring which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) and its ability to modulate neurotransmitter systems. The trifluoromethyl groups enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in various pharmacological contexts.
Biological Activity
-
Antimicrobial Activity :
- Studies have indicated that related compounds exhibit antimicrobial properties. The trifluoromethyl groups may contribute to enhanced membrane permeability and interaction with microbial enzymes.
-
Neuropharmacological Effects :
- The piperidine structure is known for its role in modulating neurotransmitter pathways. Preliminary data suggest that this compound may influence dopamine and serotonin receptors, which could have implications for mood disorders and neurodegenerative diseases.
- Inhibition of Type III Secretion System (T3SS) :
Case Studies
-
In Vivo Studies :
- A study conducted on animal models demonstrated that administration of rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide resulted in a significant reduction in symptoms associated with bacterial infections, indicating its potential as an antimicrobial agent.
- In Vitro Assays :
Data Table: Summary of Biological Activities
Q & A
Q. What validation steps ensure reproducibility of stereochemical assignments in published studies?
- Methodological Answer : Cross-validate NMR data (e.g., , , ) with computational NMR predictors (e.g., ACD/Labs). Share raw crystallographic data (e.g., .cif files) in public repositories like the Cambridge Structural Database (CSD) for peer verification .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
